7-Methyl-3-methylideneoct-6-enoic acid 7-Methyl-3-methylideneoct-6-enoic acid
Brand Name: Vulcanchem
CAS No.: 55050-39-0
VCID: VC19603828
InChI: InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

7-Methyl-3-methylideneoct-6-enoic acid

CAS No.: 55050-39-0

Cat. No.: VC19603828

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-3-methylideneoct-6-enoic acid - 55050-39-0

Specification

CAS No. 55050-39-0
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 7-methyl-3-methylideneoct-6-enoic acid
Standard InChI InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5H,3-4,6-7H2,1-2H3,(H,11,12)
Standard InChI Key GKRNNXDOZSNAQQ-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=C)CC(=O)O)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 7-methyl-3-methylideneoct-6-enoic acid, reflects its branched carbon chain and functional groups. The backbone consists of eight carbon atoms with:

  • A methylidene group (CH2=C\text{CH}_2=\text{C}) at C3, introducing α,β-unsaturation.

  • A methyl substituent at C7.

  • A carboxylic acid group (COOH\text{COOH}) at C1.

  • A double bond between C6 and C7 (CH2=CH\text{CH}_2=\text{CH}) .

The SMILES notation CC(=C)CCCC(=O)O\text{CC(=C)CCCC(=O)O} succinctly captures this arrangement .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC10H16O2\text{C}_{10}\text{H}_{16}\text{O}_{2}
Molecular Weight168.23 g/mol
Exact Mass168.115 Da
LogP (Partition Coefficient)2.76
PSA (Polar Surface Area)37.3 Ų

Spectroscopic Identification

  • NMR: The methylidene proton (C3) resonates as a singlet near δ 4.7–5.0 ppm, while the C6–C7 double bond protons appear as a multiplet at δ 5.3–5.5 ppm.

  • IR: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1640–1660 cm⁻¹ (C=C stretch) .

  • Mass Spectrometry: Fragmentation patterns from electron ionization (EI-MS) show a base peak at m/z 123 corresponding to the loss of CO2\text{CO}_2 and a methyl group .

Synthesis and Reaction Pathways

Photolysis of Methyl Geranate

Irradiation of methyl geranate (3,7-dimethylocta-2,6-dienoate) at 254 nm in ether yields 7-methyl-3-methylideneoct-6-enoic acid via deconjugation and isomerization. Base-catalyzed conditions (e.g., aqueous NaOH) enhance selectivity by stabilizing intermediates .

Methyl geranatehν,Base7-Methyl-3-methylideneoct-6-enoic acid\text{Methyl geranate} \xrightarrow{h\nu, \text{Base}} \text{7-Methyl-3-methylideneoct-6-enoic acid}

Grignard Reaction

A patent (US9481619B2) discloses a method using 7-methyl-3-methylene-7-octenyl magnesium halide, reacting with CO2\text{CO}_2 to form the carboxylic acid .

Oxidation of Allylic Alcohols

Oxidation of 7-methyl-3-methylene-6-octen-1-ol (CAS: 13066-51-8) with Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) provides moderate yields (40–60%) .

Reaction Mechanisms

The compound participates in Michael additions and Diels-Alder reactions due to its α,β-unsaturated system. For example:

  • Nucleophilic Attack: The methylidene group acts as an electrophile, enabling conjugate additions with amines or thiols.

  • Cycloadditions: Reacts with dienes (e.g., 1,3-butadiene) to form six-membered rings, useful in terpene synthesis .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO2\text{CO}_2 and forming polyunsaturated hydrocarbons.

  • Hydrolytic Sensitivity: The ester derivative (methyl 7-methyl-3-methylideneoct-6-enoate) undergoes rapid saponification in basic conditions .

Table 2: Thermodynamic Data

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Flash Point>150°C (estimated)

Solubility and Partitioning

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water (<0.1 g/L at 25°C) .

  • LogP: 2.76 indicates moderate lipophilicity, suitable for lipid-based formulations .

Industrial and Research Applications

Fragrance and Flavor Industry

As a terpenoid derivative, it contributes to citrus and floral notes in perfumes. Related compounds like myrcene (CAS: 123-35-3) are key aroma components in black tea .

Pharmaceutical Intermediates

Used in synthesizing isogeranic acid derivatives, which exhibit anti-inflammatory and antimicrobial activity .

Polymer Chemistry

The methylidene group enables radical polymerization, forming cross-linked polymers for adhesives and coatings .

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